2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This compound occupies a unique pharmacophore space within the piperazinylpyrimidine class, defined by its 3-bromobenzoyl, 4-methyl, and 6-piperidinyl substitution pattern. Structural data demonstrate that even minor variations in this class profoundly alter kinase selectivity and cellular potency—substituting a generic analog risks losing the target engagement profile for which this scaffold was designed. Its property space (logP 4.0, tPSA 52.6 Ų) supports CNS penetration studies, while class-level precedent shows selective antiproliferative activity against MDA-MB-468 triple-negative breast cancer cells. Procure the exact structure to ensure reproducibility in kinase screening and SAR halogen-mapping studies.

Molecular Formula C21H26BrN5O
Molecular Weight 444.4 g/mol
CAS No. 946281-05-6
Cat. No. B3311966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
CAS946281-05-6
Molecular FormulaC21H26BrN5O
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCCCC4
InChIInChI=1S/C21H26BrN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3
InChIKeyBSARVYXEXHGDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-05-6): Structural Identity and Compound Class Context


2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-05-6) is a synthetic small molecule belonging to the piperazinylpyrimidine class, characterized by a 3-bromobenzoyl substituent on the piperazine ring and a piperidine group at the 6-position of the pyrimidine core. Its molecular formula is C21H26BrN5O with a molecular weight of 444.4 g/mol [1]. This scaffold has been explored in medicinal chemistry for kinase inhibition, with structurally related piperazinylpyrimidine derivatives demonstrating antiproliferative activity against cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-468, and selective targeting of kinase subfamilies such as PDGFR, CK1, and RAF [2].

Why Generic Substitution Fails for 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-05-6)


Within the piperazinylpyrimidine class, even minor structural variations can profoundly alter kinase selectivity, cellular potency, and off-target profiles. For example, the Shallal and Russu (2011) study demonstrated that among a series of closely related analogs, only three compounds (designated 4, 15, and 16) exhibited significant and selective anticancer activity, while the majority of congeners were inactive or non-selective [1]. The specific combination of a 3-bromobenzoyl group at the piperazine N4 position, a methyl group at the pyrimidine 4-position, and a piperidine at the 6-position defines a unique pharmacophore whose binding interactions cannot be assumed from data on analogs with different substituents (e.g., 2-bromobenzoyl isomers, ethylamino replacements, or azepane variants). Therefore, substituting this compound with a generic piperazinylpyrimidine analog without equivalent structural features risks losing the target engagement profile for which it was selected or designed, compromising experimental reproducibility and wasting procurement resources [2].

Quantitative Differentiation Evidence for 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (946281-05-6)


Structural Uniqueness: Positional Bromine Isomer Differentiation vs. 2-Bromobenzoyl Analog

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (Target Compound, CAS 946281-05-6) is distinguished from its closest positional isomer, 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8), solely by the position of the bromine atom on the benzoyl ring (meta vs. ortho) [1]. While no direct comparative bioactivity data are currently available for this specific pair, precedent from the piperazinylpyrimidine literature demonstrates that halogen position on the benzoyl moiety can alter kinase selectivity and cellular potency through differential steric and electronic effects within the ATP-binding pocket [2]. This structural distinction constitutes a critical procurement specification: ordering the incorrect isomer would introduce an uncontrolled variable.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Substituent Differentiation: Piperidine vs. Ethylamino at Pyrimidine 6-Position

The Target Compound carries a piperidine ring at the pyrimidine 6-position, whereas a closely related ChemBridge screening analog, 4-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine (Hit2Lead ID 9220648, 96% 2D similarity), bears an ethylamino substituent at the same position . In the broader piperazinylpyrimidine class, the nature of the 6-position substituent (cyclic tertiary amine vs. acyclic secondary amine) influences conformational flexibility, hydrogen-bonding capacity, and steric occupancy within kinase active sites [1]. No direct head-to-head activity comparison between these two specific compounds has been reported.

Kinase inhibitor SAR Piperazinylpyrimidine

PubChem Structural Descriptor-Based Differentiation: LogP, tPSA, and H-Bond Profile

The Target Compound exhibits computed physicochemical properties that differentiate it from simpler piperazinylpyrimidine analogs. Based on PubChem computed data: XLogP3-AA = 4.0, Topological Polar Surface Area (tPSA) = 52.6 Ų, Hydrogen Bond Donor Count = 0, and Hydrogen Bond Acceptor Count = 5 [1]. In comparison, the des-bromo and des-piperidine minimal scaffold 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine (CAS 2731009-33-7) has a lower molecular weight (347.21 g/mol) and lacks the piperidine and methyl substituents, resulting in a different property profile (tPSA, logP) that would affect membrane permeability and solubility [2]. These differences are relevant for library design and lead optimization where balanced physicochemical parameters are critical.

Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-05-6)


Kinase Inhibitor Screening Library Augmentation

This compound is suitable for inclusion in targeted kinase inhibitor screening libraries, particularly those focused on PDGFR, CK1, or RAF kinase subfamilies. The piperazinylpyrimidine scaffold has demonstrated selective kinase inhibition in structurally related analogs [1], and the unique substitution pattern of this compound (3-bromobenzoyl, 4-methyl, 6-piperidinyl) expands the chemical diversity of screening decks, potentially capturing hits against kinase mutants resistant to existing inhibitors.

Structure-Activity Relationship (SAR) Studies Around the 3-Bromobenzoyl Pharmacophore

The compound serves as a key intermediate or reference point for SAR exploration of halogen positioning effects. By comparing its activity profile with the 2-bromo and 4-bromo positional isomers, researchers can map the steric and electronic requirements of the target binding pocket, as inferred from class-level precedent [2].

Chemical Probe Development for Triple-Negative Breast Cancer Targets

Given the sensitivity of MDA-MB-468 triple-negative breast cancer cells to certain piperazinylpyrimidine derivatives [1], this compound may be evaluated as a starting point for developing chemical probes aimed at kinases implicated in basal-like breast cancers. Its structural features align with those of active congeners in the Shallal and Russu series, warranting investigation in proliferation assays.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed logP of 4.0 and tPSA of 52.6 Ų, this compound occupies a property space potentially favorable for CNS penetration [1]. It can be used as a reference standard in assays assessing blood-brain barrier permeability or in computational models predicting CNS drug-likeness, serving as a comparator for newer analogs with modified substituents.

Quote Request

Request a Quote for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.